4-Fluoro-o-xylene

Organic Synthesis Pharmaceutical Intermediates Analytical Chemistry

4-Fluoro-o-xylene (also known as 4-fluoro-1,2-dimethylbenzene or 3,4-dimethylfluorobenzene) is a fluorinated aromatic compound with the molecular formula C8H9F and a molecular weight of 124.16 g/mol. It is a colorless to almost colorless clear liquid at room temperature, characterized by a fluorine atom substituted at the para position relative to the two methyl groups on the benzene ring.

Molecular Formula C8H9F
Molecular Weight 124.15 g/mol
CAS No. 452-64-2
Cat. No. B1295694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-o-xylene
CAS452-64-2
Molecular FormulaC8H9F
Molecular Weight124.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C
InChIInChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
InChIKeyWYHBENDEZDFJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-o-xylene (CAS 452-64-2): High-Purity Fluorinated Aromatic Building Block for Research and Industrial Applications


4-Fluoro-o-xylene (also known as 4-fluoro-1,2-dimethylbenzene or 3,4-dimethylfluorobenzene) is a fluorinated aromatic compound with the molecular formula C8H9F and a molecular weight of 124.16 g/mol [1]. It is a colorless to almost colorless clear liquid at room temperature, characterized by a fluorine atom substituted at the para position relative to the two methyl groups on the benzene ring [2]. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials, due to the unique electronic and steric effects imparted by the fluorine substituent .

Why 4-Fluoro-o-xylene (452-64-2) Cannot Be Substituted with Unspecified Fluoro-xylene Isomers


Substituting 4-fluoro-o-xylene with other fluoro-xylene isomers, such as 3-fluoro-o-xylene or 4-fluoro-m-xylene, is not chemically equivalent and can lead to divergent experimental outcomes. The precise position of the fluorine atom on the aromatic ring dictates the compound's physical properties—including boiling point, density, and refractive index—as well as its reactivity in electrophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, the isomer identity influences the formation of radical intermediates, as demonstrated by spectroscopic studies where 4-fluoro-o-xylene generates specific isomeric benzyl-type radicals upon excitation [2]. These distinct properties and reactivities directly impact synthetic yields, product purity, and the reproducibility of research results, making generic substitution a significant risk in both academic and industrial settings.

Quantitative Differentiation of 4-Fluoro-o-xylene (452-64-2) from Closest Analogs: A Procurement-Focused Evidence Guide


GC Purity ≥99.0%: Ensuring High-Fidelity Outcomes in Sensitive Reactions

4-Fluoro-o-xylene is commercially available with a purity specification of >99.0% as determined by gas chromatography (GC) [1]. This high purity level is critical for applications where impurities can act as catalyst poisons or lead to unwanted side reactions, such as in cross-coupling or medicinal chemistry synthesis. In contrast, the closely related isomer 4-fluoro-m-xylene (CAS 452-65-3) is commonly supplied at a lower minimum purity specification of 95% .

Organic Synthesis Pharmaceutical Intermediates Analytical Chemistry

Flash Point of 40 °C: Enhanced Safety Profile for Routine Handling and Storage

The flash point of 4-fluoro-o-xylene is consistently reported as 40 °C [1]. This value is notably higher than the flash point of its positional isomer, 3-fluoro-o-xylene (CAS 443-82-3), which has a reported flash point of 36 °C [2]. A higher flash point indicates a reduced flammability hazard, allowing for less stringent temperature control during storage and handling, and potentially lowering insurance and compliance costs in industrial and research laboratory settings.

Chemical Safety Process Chemistry Laboratory Management

Refractive Index (n20D) of 1.4815: A Distinct Optical Signature for Purity and Identity Verification

The refractive index of 4-fluoro-o-xylene is reported as 1.4815 at 20°C . This value serves as a precise, instrument-based quality control metric that distinguishes it from other isomers. For instance, 3-fluoro-o-xylene has a reported refractive index of 1.486 . This difference of -0.0045 is significant enough for reliable identification and purity assessment using standard refractometry, enabling procurement officers and lab managers to verify the identity of received material without more complex and time-consuming analytical techniques.

Analytical Chemistry Quality Control Material Science

Density of 1.00 g/mL: A Benchmark Property for Formulation and Process Engineering

The density of 4-fluoro-o-xylene is precisely 1.00 g/mL at 20°C [1]. This value is a critical parameter for accurate volumetric dispensing in automated synthesis platforms and for calculating mass balances in large-scale chemical processes. In comparison, the 3-fluoro-o-xylene isomer exhibits a slightly lower density of 0.992 g/mL . While seemingly small, this 0.8% difference can propagate significant errors in high-precision or scaled-up reactions, impacting stoichiometry and final product quality.

Process Chemistry Formulation Science Chemical Engineering

Boiling Point of 148-150 °C at 760 mmHg: Predictable Volatility for Purification and Reaction Design

4-Fluoro-o-xylene exhibits a boiling point of 148-150 °C at standard atmospheric pressure (760 mmHg) . This well-defined boiling point is a critical parameter for designing distillation-based purification strategies and for selecting reaction solvents that can be easily removed post-synthesis. The 3-fluoro isomer has a slightly lower and narrower reported boiling point range of 147-148 °C . The higher boiling point of the 4-fluoro compound can provide a marginal advantage in separating it from lower-boiling solvents or byproducts.

Organic Synthesis Process Chemistry Thermodynamics

Isomeric Radical Formation: Distinct Photochemical Behavior for Specialized Material Science Research

Under corona discharge conditions, 4-fluoro-o-xylene selectively generates two isomeric benzyl-type radicals: 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl [1]. This specific photochemical behavior, characterized by determined electronic energies of the D1 → D0 transition and vibrational mode frequencies, distinguishes it from its isomer, 3-fluoro-o-xylene, which forms a different set of radicals under analogous conditions [2]. This property is not shared by the parent o-xylene or other positional isomers, making 4-fluoro-o-xylene a unique precursor for studies in photophysics and for the development of materials with tailored optical or electronic properties.

Photochemistry Spectroscopy Material Science

Optimal Application Scenarios for 4-Fluoro-o-xylene (452-64-2) Based on Empirical Evidence


High-Precision Organic Synthesis and Medicinal Chemistry

The combination of high GC purity (>99.0%) and a well-defined boiling point (148-150 °C) makes 4-fluoro-o-xylene an ideal starting material or intermediate for multi-step pharmaceutical syntheses where trace impurities can significantly reduce yields or deactivate catalysts [1]. Its unique fluorine substitution pattern also provides a handle for further functionalization via electrophilic aromatic substitution or cross-coupling reactions .

Photophysical and Spectroscopic Studies of Radical Species

For research groups investigating the properties of organic radicals, 4-fluoro-o-xylene is the required precursor. It has been unequivocally shown to generate specific isomeric benzyl-type radicals (2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl) under corona discharge, enabling the study of their unique electronic transitions and vibrational modes [2]. Using any other isomer would produce a different set of radicals and confound the study.

Analytical Method Development and Quality Control

The distinct physical properties of 4-fluoro-o-xylene, particularly its refractive index (1.4815) and density (1.00 g/mL), make it an excellent standard for calibrating analytical instruments like refractometers and densitometers, or for use as a reference standard in gas chromatography . These properties also serve as rapid, in-house checks for material identity and purity upon receipt from vendors.

Specialty Polymer and Advanced Material Synthesis

The presence of the fluorine atom ortho to a methyl group in 4-fluoro-o-xylene imparts unique electronic and steric properties that can be leveraged in the synthesis of specialty polymers or liquid crystals. The higher flash point (40 °C) compared to the 3-fluoro isomer (36 °C) also offers a modest but practical safety advantage during polymer processing or high-temperature reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-o-xylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.